Nonylbenzene-PEG8-OH
Overview
Description
Nonylbenzene-PEG8-OH is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to join two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
Nonoxynol-8, also known as 23-(Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol, primarily targets sperm cells . It is a surfactant used as a vaginal spermicide . Spermicides are locally acting non-hormonal contraceptives that immobilize, inactivate, damage, and/or kill sperms without eliciting systemic effects .
Mode of Action
Nonoxynol-8 interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, which results in their immobilization and death . It is a chemical detergent that damages sperm cell membranes, killing the cells .
Biochemical Pathways
It is known that the compound’s action involves the disruption of cellular and microbial membranes . This offers contraceptive activity against a wide range of sperm cells .
Pharmacokinetics
One study found that nonoxynol-9, a similar compound, was detectable in plasma up to 10 hours post-administration . The mean peak concentration was 4.87 ± 0.37 ng/mL at 1 hour post-administration . The plasma concentration decreased rapidly and was eliminated with a terminal half-life of 1.45 ± 0.07 hours .
Result of Action
The primary result of Nonoxynol-8’s action is the immobilization and death of sperm cells . By damaging the sperm cell membranes, Nonoxynol-8 prevents the sperm cells from fertilizing an egg . This makes it an effective contraceptive.
Action Environment
The action of Nonoxynol-8 can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the pH of the environment . Moreover, frequent use of Nonoxynol-9, a similar compound, has been found to potentially damage both vaginal and rectal cells, which could facilitate transmission of sexually transmitted infections under certain conditions . Therefore, the safety and efficacy of Nonoxynol-8 may also be influenced by factors such as frequency of use and the user’s overall health status.
Biochemical Analysis
Biochemical Properties
Nonoxynol-8 acts as a surfactant, disrupting the lipid membranes of sperm, thereby immobilizing and killing them . This biochemical reaction primarily involves the interaction of Nonoxynol-8 with the lipids in the membranes of the acrosome and the midpiece of the sperm .
Cellular Effects
Nonoxynol-8 has a significant impact on sperm cells. When present in the vagina during intercourse, it immobilizes, inactivates, damages, and/or kills sperms without eliciting systemic effects . It has been found to damage the structures of sperm, as well as other organelles like acrosome and mitochondria .
Molecular Mechanism
The molecular mechanism of action of Nonoxynol-8 involves interaction with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, resulting in their immobilization and death .
Temporal Effects in Laboratory Settings
In laboratory settings, Nonoxynol-9 has been observed to cause some damage to cells in the vagina, but small, infrequent vaginal doses (<150 mg once a day or less) of Nonoxynol-8 appear to cause little or no damage .
Metabolic Pathways
As a surfactant, it is likely to interact with various enzymes and cofactors in the process of disrupting lipid membranes .
Transport and Distribution
Nonoxynol-9 is typically applied topically and acts locally. It has been demonstrated that spermicidal compounds like Nonoxynol-9 may migrate from the vaginal canal into the endocervix within 10 minutes of insertion .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the cell membrane where it exerts its surfactant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonylbenzene-PEG8-OH is synthesized through a series of chemical reactions involving the attachment of nonylbenzene to a PEG chain. The process typically involves the following steps:
Alkylation: Nonylbenzene is alkylated with ethylene oxide to form nonylbenzene-PEG.
Hydroxylation: The terminal hydroxyl group is introduced to the PEG chain, resulting in this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency, which are crucial for its application in PROTAC synthesis .
Chemical Reactions Analysis
Types of Reactions
Nonylbenzene-PEG8-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nonylbenzene-PEG8-OH has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Nonylphenol ethoxylate: Similar in structure but lacks the specific PEG chain length and terminal hydroxyl group.
Igepal BC8: Another nonylphenol ethoxylate with different ethoxylation degrees.
Uniqueness
Nonylbenzene-PEG8-OH is unique due to its specific PEG chain length and terminal hydroxyl group, which make it particularly suitable for use as a PROTAC linker. Its ability to facilitate selective protein degradation sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O9/c1-2-3-4-5-6-7-8-9-30-10-12-31(13-11-30)40-29-28-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32/h10-13,32H,2-9,14-29H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPRRHYTDCWGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872586 | |
Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41506-14-3, 27177-05-5 | |
Record name | Octaethylene glycol mono(p-nonylphenyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41506-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonoxynol 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(4-nonylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041506143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(nonylphenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23-(nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of Rokafenol N-8 on lung tissue, and what makes it unsuitable for dust control in coal mines?
A1: Research indicates that Rokafenol N-8 does not mitigate the harmful effects of coal mine dust on lung tissue and, in fact, exacerbates them [, ]. Studies on albino rats have shown that exposure to Rokafenol N-8, either through inhalation or intratracheal administration, leads to a significant increase in hydroxyproline levels in lung tissue [, ]. Hydroxyproline is a major component of collagen, and elevated levels suggest increased collagen deposition, a hallmark of pneumoconiosis, commonly known as "black lung" disease. Furthermore, Rokafenol N-8 failed to prevent the development of pneumoconiotic changes induced by coal dust []. These findings led to the conclusion that Rokafenol N-8 is not suitable for use as a dust control agent in coal mines due to its potential to worsen lung damage.
Q2: How does Rokafenol N-8 interact with other substances, particularly its effect on the adsorption of dyes and other surfactants onto chitin?
A2: Rokafenol N-8 exhibits complex interactions with other substances, particularly in adsorption processes involving chitin [, ]. Studies have revealed that the presence of Rokafenol N-8 significantly affects the adsorption of both dyes and other surfactants onto chitin, a natural biopolymer. In the case of vinyl-sulfonate dyes, Rokafenol N-8 competed for active sites on the chitin, resulting in reduced dye adsorption []. Conversely, Rokafenol N-8 enhanced the adsorption of a chlorotriazine dye, indicating that the nature of the dye influences the interaction []. Further research showed that Rokafenol N-8 exhibited lower adsorption onto chitin compared to anionic surfactants [], suggesting differences in their affinity for the chitin surface. These findings highlight the importance of understanding the specific interactions between Rokafenol N-8 and other substances in various applications.
Q3: What are the known toxicological effects of Rokafenol N-8?
A3: Rokafenol N-8 has been classified as a "weakly toxic substance" according to the Hodge and Sterner Chemical Substance Toxicity Classifications [, ]. Animal studies have shown that while it doesn't cause skin irritation, concentrated solutions (100%) can induce severe eye irritation (panophthalmia) []. Furthermore, repeated exposure to Rokafenol N-8, in conjunction with coal mine dust, was found to increase the severity of pathological changes in the liver of rats [], raising concerns about its potential long-term effects on organ health.
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